molecular formula C27H44O B12413318 4-Cholesten-3-one-2,2,4,6,6-D5

4-Cholesten-3-one-2,2,4,6,6-D5

Cat. No.: B12413318
M. Wt: 389.7 g/mol
InChI Key: NYOXRYYXRWJDKP-WXOWQUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cholesten-3-one-2,2,4,6,6-D5 is a deuterated derivative of 4-Cholesten-3-one, a compound that is an intermediate oxidation product of cholesterol. This compound is primarily used in scientific research due to its unique properties and its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cholesten-3-one-2,2,4,6,6-D5 involves the deuteration of 4-Cholesten-3-oneThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to maintain high purity and yield. The process involves multiple steps, including the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired chemical purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

4-Cholesten-3-one-2,2,4,6,6-D5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Cholesten-3-one-2,2,4,6,6-D5 has a wide range of applications in scientific research:

    Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.

    Biology: The compound is used to study cholesterol metabolism and its role in cellular processes.

    Medicine: Research involving this compound includes its potential effects on cancer cell viability and lipid metabolism.

    Industry: It is utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

4-Cholesten-3-one-2,2,4,6,6-D5 exerts its effects by interacting with specific molecular targets and pathways. In cancer research, it has been shown to reduce cell viability and migration by altering lipid metabolism and disrupting membrane raft integrity. The compound affects the expression of enzymes involved in lipogenesis and cholesterol synthesis, as well as transporters involved in cholesterol efflux .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and improved detection in analytical techniques. This makes it particularly valuable in studies involving metabolic pathways and molecular interactions .

Properties

Molecular Formula

C27H44O

Molecular Weight

389.7 g/mol

IUPAC Name

(8S,9S,10R,13R,14S,17R)-2,2,4,6,6-pentadeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1/i9D2,13D2,17D

InChI Key

NYOXRYYXRWJDKP-WXOWQUKUSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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